Ethyl 3-(3,5-difluorophenyl)propanoate
Overview
Description
Ethyl 3-(3,5-difluorophenyl)propanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,5-difluorophenyl)propanoate typically involves the esterification of 3-(3,5-difluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound typically yields alcohols or alkanes, depending on the reducing agent used.
Substitution: The ester group in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 3-(3,5-Difluorophenyl)propanoic acid or 3-(3,5-difluorophenyl)propanone.
Reduction: 3-(3,5-Difluorophenyl)propanol or 3-(3,5-difluorophenyl)propane.
Substitution: Various substituted esters, amides, or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,5-difluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the 3,5-difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Ethyl 3-(3,5-difluorophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-fluorophenyl)propanoate: This compound has a single fluorine substitution at the para position, which may result in different chemical and biological properties.
Ethyl 3-(3,5-dichlorophenyl)propanoate:
Ethyl 3-(3,5-dimethylphenyl)propanoate: The substitution with methyl groups instead of halogens can affect the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential for diverse applications in research and industry.
Biological Activity
Ethyl 3-(3,5-difluorophenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ethyl ester group attached to a propanoate backbone, with a 3,5-difluorophenyl moiety. This structure contributes to its unique chemical properties, influencing its biological activity.
Property | Details |
---|---|
Molecular Formula | C11H12F2O2 |
Molecular Weight | 220.21 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not well-defined due to polymorphism |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections .
- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. Its mechanism involves modulation of inflammatory pathways, potentially reducing conditions like arthritis or other inflammatory diseases .
- Potential Anti-cancer Activity : Preliminary research suggests that this compound may act as a precursor for developing anti-cancer agents. Its structural features allow it to interact with specific enzymes and receptors involved in cancer progression.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The presence of fluorine atoms enhances binding affinity to enzymes involved in metabolic pathways, leading to effective inhibition of microbial growth and modulation of inflammatory responses .
- Receptor Modulation : The compound may interact with specific receptors that regulate cellular responses to inflammation and cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in a rodent model of arthritis. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), resulting in a notable decrease in paw swelling and inflammation markers compared to control groups. Histological analysis confirmed reduced inflammatory cell infiltration in treated tissues.
Properties
IUPAC Name |
ethyl 3-(3,5-difluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPFVVQBZAJMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570048 | |
Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163978-51-6 | |
Record name | Ethyl 3,5-difluorobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163978-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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